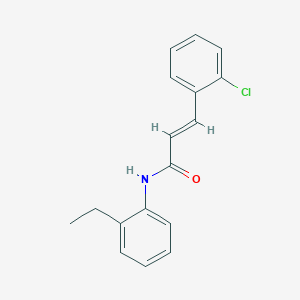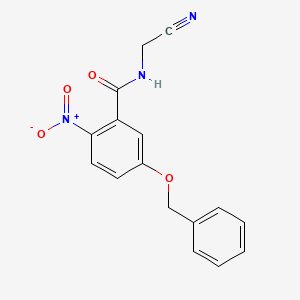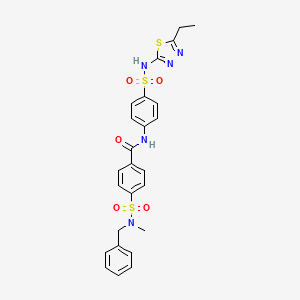![molecular formula C16H15N3S2 B2485368 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 477869-75-3](/img/structure/B2485368.png)
5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom. Thiophene rings are aromatic and are often found in biologically active compounds . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often used in medicinal chemistry due to its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and 1,2,4-triazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and 1,2,4-triazole rings might affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
- Researchers have explored the potential of this compound as an anticancer agent. Specifically, a series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were synthesized. Among these, compound 2g (5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3′,5′-bis(trifluoromethyl)phenyl)amide) exhibited both outstanding cytotoxicity and NF-κB inhibitory activity . NF-κB is a transcription factor associated with cancer progression, and inhibiting its activity can be therapeutically beneficial.
- NF-κB plays a crucial role in inflammation, immune response, and cell survival. Compounds derived from this naphthofuran scaffold have shown inhibitory activity against NF-κB, making them potential candidates for managing inflammatory diseases and cancer .
- The novel analogs synthesized based on this compound have been investigated for their drug-like properties. Researchers have explored modifications to enhance their efficacy, bioavailability, and safety profiles .
- Naphthofurans are considered privileged structural motifs due to their diverse biological activities. This compound contributes to this class and may serve as a valuable scaffold for designing new drugs .
- Researchers have developed synthetic strategies to access naphthofurans, including this compound. Understanding its synthesis pathways can aid in further exploration and optimization .
Anticancer Agents
Inhibition of NF-κB Activity
Drug Development
Privileged Structural Motif
Synthetic Strategies and Applications
Mecanismo De Acción
Target of Action
The primary target of this compound is hydrazine . Hydrazine is a highly reactive base and reducing agent used in many industrial and medical applications. In biological systems, hydrazine can affect various biochemical pathways and has been linked to liver and lung damage, seizures, and even coma when exposure is high .
Mode of Action
The compound interacts with its target, hydrazine, through a unique recognition mechanism. This mechanism is based on a hydrazine-triggered addition–cyclisation-retro aldol . This interaction leads to a significant change in the emission signal ratio of the compound, indicating a strong interaction between the compound and hydrazine .
Biochemical Pathways
redox reactions and cellular respiration . Hydrazine is a strong reducing agent that can affect the redox state of cells and disrupt normal cellular functions .
Result of Action
The result of the compound’s action is a large emission signal ratio variation, with more than a 40-fold enhancement in the presence of hydrazine under neutral conditions . This indicates that the compound may be used as a fluorescent probe for detecting hydrazine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits a low detection limit for hydrazine, is applicable to the physiological pH range (3–12), and shows a broad linear response range for hydrazine concentrations . These properties suggest that the compound can function effectively in a variety of biological and environmental conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-2-19-15(17-18-16(19)20)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOPSQDNCDMMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)


![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)
![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)


